[4-(2,3-Dihydro-1-benzofuran-5-yl)phenyl]methanamine
Overview
Description
[4-(2,3-Dihydro-1-benzofuran-5-yl)phenyl]methanamine: is an organic compound that features a benzofuran moiety fused to a phenyl ring, with a methanamine group attached
Mechanism of Action
- The primary targets of this compound are likely specific proteins or enzymes within cells. Unfortunately, I don’t have specific information on the exact targets for this compound. However, benzofuran derivatives are known to interact with various cellular components, including receptors, enzymes, and transporters .
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,3-dihydro-1-benzofuran and 4-bromobenzylamine.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the methanamine group, converting it to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization with various substituents.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could be useful in drug development.
Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing physiological processes.
Medicine
Pharmacological Activity: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Drug Development: Used as a lead compound in the development of new pharmaceuticals.
Industry
Material Science:
Agriculture: Investigated for use in agrochemicals due to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2,3-dihydrobenzofuran and 5-hydroxybenzofuran share structural similarities but differ in their functional groups and biological activities.
Phenylmethanamine Derivatives: Compounds such as phenylethylamine and benzylamine have similar amine functionalities but lack the benzofuran moiety.
Uniqueness
Structural Uniqueness: The combination of a benzofuran ring with a phenylmethanamine group is relatively rare, providing unique chemical and biological properties.
Biological Activity: The specific arrangement of functional groups in [4-(2,3-Dihydro-1-benzofuran-5-yl)phenyl]methanamine may confer distinct pharmacological activities not seen in other similar compounds.
Properties
IUPAC Name |
[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c16-10-11-1-3-12(4-2-11)13-5-6-15-14(9-13)7-8-17-15/h1-6,9H,7-8,10,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOMVKKEMHKFPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3=CC=C(C=C3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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